3-(5-Bromothiophen-2-yl)quinoxalin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(5-Bromothiophen-2-yl)quinoxalin-2-ol” is a chemical compound with the molecular formula C12H7BrN2OS and a molecular weight of 307.17. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of “3-(5-Bromothiophen-2-yl)quinoxalin-2-ol” and its derivatives involves C-C coupling reactions. In one study, quinoxaline derivatives were synthesized using Pd(PPh3)4 as a catalyst . The synthesis involved the use of phenothiazine (PTZ), phenoxazine (POZ), carbazole (Cz), and quinoxaline (QX) units .Molecular Structure Analysis
The molecular structure of “3-(5-Bromothiophen-2-yl)quinoxalin-2-ol” is based on the quinoxaline core, which is a nitrogen-containing heterocyclic compound . It also contains a bromothiophenyl group, which contributes to its unique properties.Chemical Reactions Analysis
The chemical reactions involving “3-(5-Bromothiophen-2-yl)quinoxalin-2-ol” are primarily C-C coupling reactions. These reactions are catalyzed by palladium-based catalysts and involve various borylated precursors .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Bromothiophen-2-yl)quinoxalin-2-ol” include its molecular formula (C12H7BrN2OS) and molecular weight (307.17). More detailed properties such as melting point, boiling point, solubility, and spectral data may require additional specific experimental measurements or database searches.Scientific Research Applications
Overview of Quinoxaline Derivatives
Quinoxaline and its derivatives, including 3-(5-Bromothiophen-2-yl)quinoxalin-2-ol, have attracted attention due to their broad range of biological and pharmacological activities. Quinoxalines are heterocyclic compounds that consist of a fusion between a benzene and a pyrazine ring. They are known for their applications in dyes, pharmaceuticals, and as antibiotics such as echinomycin and levomycin. Moreover, quinoxaline derivatives have been studied for their antitumoral properties and are investigated as catalyst ligands in various chemical reactions. Their synthesis can be achieved through the condensation of ortho-diamines with 1,2-diketones, highlighting their versatility and importance in organic chemistry and medicinal chemistry (Aastha Pareek and Dharma Kishor, 2015).
Applications in Organic Materials and Nanoscience
Hexaazatriphenylene (HAT) derivatives, related to quinoxaline structures, are notable for their electron-deficient, rigid, planar aromatic systems, which exhibit excellent π–π stacking ability. These properties make HAT derivatives ideal for use in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures. This underscores the significance of quinoxaline derivatives in the development of materials for organic electronics and nanotechnology applications (J. Segura, Rafael Juárez, M. Ramos, C. Seoane, 2015).
Biomedical and Pharmacological Significance
Quinoxaline derivatives possess a wide variety of biomedical applications, including antimicrobial activities and treatments for chronic and metabolic diseases. Modifying the quinoxaline structure allows for the attainment of compounds with significant antimicrobial properties and potential treatments for diseases like cancer and malaria. This adaptability showcases the therapeutic potential of quinoxaline derivatives in addressing a range of health issues, further emphasizing their value in drug discovery and development (J. A. Pereira, A. M. Pessoa, M. Cordeiro, R. Fernandes, C. Prudêncio, J. Noronha, Mónica Vieira, 2015).
Future Directions
properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-10-6-5-9(17-10)11-12(16)15-8-4-2-1-3-7(8)14-11/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNYYWLKKSJTND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromothiophen-2-yl)quinoxalin-2-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.